molecular formula C21H35NO2 B311124 N-dodecyl-2-(3-methylphenoxy)acetamide

N-dodecyl-2-(3-methylphenoxy)acetamide

Cat. No.: B311124
M. Wt: 333.5 g/mol
InChI Key: MKFHDUBEYFUIAI-UHFFFAOYSA-N
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Description

N-Dodecyl-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a dodecyl (C12) alkyl chain attached to the nitrogen atom and a 3-methylphenoxy group at the α-carbon of the acetamide backbone. Its amphiphilic nature, conferred by the hydrophobic dodecyl chain and polar acetamide-phenoxy moieties, may enhance membrane interactions in biological systems or surface-active properties in industrial formulations.

Properties

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

N-dodecyl-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-12-16-22-21(23)18-24-20-15-13-14-19(2)17-20/h13-15,17H,3-12,16,18H2,1-2H3,(H,22,23)

InChI Key

MKFHDUBEYFUIAI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)COC1=CC=CC(=C1)C

Canonical SMILES

CCCCCCCCCCCCNC(=O)COC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length Variations: C12cmpCl, C14cmpCl, and C16cmpCl

Compounds with varying alkyl chain lengths, such as N-dodecyl-2-(pyridin-1-ium)acetamide chloride (C12cmpCl) , N-tetradecyl-2-(pyridin-1-ium)acetamide chloride (C14cmpCl) , and N-hexadecyl-2-(pyridin-1-ium)acetamide chloride (C16cmpCl) , demonstrate the impact of chain length on antimicrobial efficacy. Studies on poultry house disinfectants revealed that longer alkyl chains (C14 and C16) enhance bactericidal activity due to improved membrane disruption, while C12cmpCl balances solubility and potency .

Table 1: Alkyl Chain Length vs. Antimicrobial Activity

Compound Alkyl Chain Length Key Application Efficacy Notes
C12cmpCl C12 Poultry disinfectant Moderate activity, optimal solubility
C14cmpCl C14 Poultry disinfectant Higher potency, reduced solubility
C16cmpCl C16 Poultry disinfectant Highest potency, poor solubility

Phenoxy Substituent Modifications: NAPMA vs. Target Compound

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) shares the 3-methylphenoxy group but incorporates a piperazinyl-phenyl moiety instead of a dodecyl chain. NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and DC-STAMP, making it a candidate for osteoporosis treatment . In contrast, the dodecyl chain in the target compound likely directs its activity toward microbial membranes rather than intracellular signaling pathways.

Key Functional Differences :

  • NAPMA : Targets RANKL-induced osteoclast signaling (IC50 ~5 μM for NFATc1 suppression) .

Heterocyclic vs. Phenoxy Moieties: Thienyl Acetamides

N-(3-Acetyl-2-thienyl)acetamides replace the phenoxy group with a thienyl ring. These compounds serve as intermediates for synthesizing heterocyclic systems (e.g., via Gewald reactions) . Unlike phenoxy-acetamides, thienyl derivatives exhibit strong electronic delocalization, which may enhance their utility in optoelectronic materials rather than biological applications .

Table 2: Substituent-Driven Application Divergence

Compound Type Key Substituent Primary Application Mechanism
N-Dodecyl-phenoxy 3-Methylphenoxy Antimicrobial (hypothesized) Membrane disruption
Chloro-acetamides Cl, methoxymethyl Herbicides Enzyme inhibition
Thienyl-acetamides 3-Acetylthienyl Synthetic intermediates Electronic/material synthesis

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